molecular formula C6H7NO3 B13286843 2-(1,3-Oxazol-5-yl)propanoic acid

2-(1,3-Oxazol-5-yl)propanoic acid

Cat. No.: B13286843
M. Wt: 141.12 g/mol
InChI Key: NPLYDXDXPSPNMD-UHFFFAOYSA-N
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Description

2-(1,3-Oxazol-5-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring fused with a propanoic acid moiety. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, is known for its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Oxazol-5-yl)propanoic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to form the oxazole ring. One common method includes the use of reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor for the cyclization process . Another approach involves the acylation of 2-amino acetic acid (glycine) with nicotinoyl chloride, followed by cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1,3-Oxazol-5-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(1,3-Oxazol-5-yl)propanoic acid is unique due to its specific combination of the oxazole ring and propanoic acid moiety, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-(1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C6H7NO3/c1-4(6(8)9)5-2-7-3-10-5/h2-4H,1H3,(H,8,9)

InChI Key

NPLYDXDXPSPNMD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CO1)C(=O)O

Origin of Product

United States

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